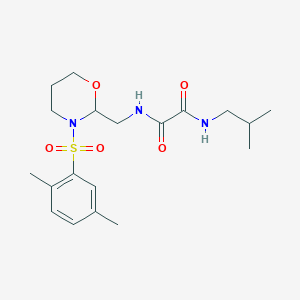

N1-((3-((2,5-dimethylphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-isobutyloxalamide

Description

Properties

IUPAC Name |

N-[[3-(2,5-dimethylphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]-N'-(2-methylpropyl)oxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H29N3O5S/c1-13(2)11-20-18(23)19(24)21-12-17-22(8-5-9-27-17)28(25,26)16-10-14(3)6-7-15(16)4/h6-7,10,13,17H,5,8-9,11-12H2,1-4H3,(H,20,23)(H,21,24) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSTVLMMDVHIWOW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)S(=O)(=O)N2CCCOC2CNC(=O)C(=O)NCC(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H29N3O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N1-((3-((2,5-dimethylphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-isobutyloxalamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the realm of anticancer research. This article delves into the biological activity of this compound, highlighting its synthesis, mechanisms of action, and relevant case studies.

Structural Characteristics

The compound features a unique structural configuration characterized by several functional groups:

- Sulfone Group : Derived from 2,5-dimethylphenyl, which enhances stability and reactivity.

- 1,3-Oxazinan Ring : A heterocyclic structure that may influence biological interactions.

- Oxalamide Moiety : Contributes to the compound's biological properties.

The molecular formula is with a molecular weight of approximately 397.49 g/mol .

Synthesis

The synthesis of this compound typically involves multiple steps that include the formation of the oxazinan ring and subsequent modifications to introduce the sulfonyl and oxalamide groups. The detailed synthetic pathway remains an area for further exploration to optimize yields and purity.

Anticancer Properties

Research indicates that this compound exhibits significant cytotoxicity against various cancer cell lines. Notable findings include:

- Cell Lines Tested : The compound has shown activity against colon, lung, and breast cancer cell lines .

- Mechanism of Action : Preliminary studies suggest that it may induce apoptosis (programmed cell death) and inhibit cell proliferation through mechanisms involving tubulin inhibition .

Case Studies

A study published in 2018 evaluated a series of compounds similar to this compound and found that certain derivatives exhibited significant antiproliferative activity with IC50 values ranging from 4.47 to 52.8 μM against human cancer cell lines . These findings support the hypothesis that structural modifications can enhance biological activity.

Molecular docking studies have been employed to elucidate the interaction between this compound and tubulin. The compound appears to bind at critical sites involved in microtubule polymerization, thereby disrupting normal cell cycle progression and leading to G2/M phase arrest .

Summary of Biological Activities

| Activity Type | Description |

|---|---|

| Cytotoxicity | Exhibits significant cell death in various cancer cell lines |

| Mechanism | Induces apoptosis; inhibits tubulin polymerization |

| IC50 Values | Ranges from 4.47 to 52.8 μM in different cancer cell lines |

| Cell Cycle Arrest | Induces G2/M phase arrest in treated cells |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues from

The compounds described in share sulfonamide and heterocyclic motifs but differ in core rings and substituents. Below is a comparative analysis:

Table 1: Physicochemical and Structural Comparison

Key Differences:

Core Heterocycle: The target compound features a 1,3-oxazinan ring, which is larger and more flexible than the 1,3,4-oxadiazole rings in compounds 7c–7f. This may enhance solubility but reduce metabolic stability due to increased conformational freedom. Oxadiazoles (7c–7f) are planar, aromatic rings, favoring π-π stacking interactions, whereas 1,3-oxazinan is non-aromatic, enabling chair-like conformations .

Substituent Effects: The 2,5-dimethylphenylsulfonyl group in the target compound introduces steric hindrance distinct from the methylphenyl substituents in 7c–7f. The 2,5-dimethyl configuration may reduce rotational freedom compared to monosubstituted analogues.

Physical Properties :

- The target compound’s higher molecular weight (~437 g/mol vs. 375–389 g/mol for 7c–7f) suggests greater lipophilicity, which could impact membrane permeability.

- Melting points for 7c–7f range from 134–178°C, correlating with molecular symmetry and intermolecular forces. The target compound’s melting point is unreported but likely lower due to reduced crystallinity from the flexible oxazinan ring.

Spectral and Analytical Comparisons

highlights the use of IR, NMR, and EI-MS to characterize compounds 7c–7f. By analogy, the target compound would require similar analyses:

- IR Spectroscopy : Expected peaks for sulfonyl (S=O, ~1350–1150 cm⁻¹) and amide (N–H, ~3300 cm⁻¹; C=O, ~1650 cm⁻¹) groups.

- NMR : Distinct signals for the 2,5-dimethylphenyl group (aromatic protons at δ 6.5–7.5 ppm; methyl groups at δ 2.3–2.6 ppm) and isobutyl chain (δ 0.9–1.2 ppm for –CH(CH₂)₂).

- EI-MS : Molecular ion peak at m/z ~437.56, with fragmentation patterns reflecting cleavage at the sulfonyl or oxalamide bonds.

Preparation Methods

Synthesis of the 1,3-Oxazinan Ring Core

The 1,3-oxazinan ring serves as the central scaffold for this compound. Palladium-catalyzed cycloaddition reactions, as demonstrated by The Journal of Organic Chemistry, offer a robust method for constructing such heterocycles. In this approach, 2-vinyloxetanes react with carbodiimides or isocyanates in the presence of Pd₂(dba)₃·CHCl₃ and bidentate phosphine ligands (e.g., dppe or dppp) to yield 4-vinyl-1,3-oxazin-2-imines or -2-ones, respectively. For the target compound, a modified protocol using 3-amino-1-propanol derivatives could facilitate ring closure under catalytic conditions.

Key Reaction Conditions

| Reactant | Catalyst System | Solvent | Temperature | Yield (%) |

|---|---|---|---|---|

| 2-Vinyloxetane | Pd₂(dba)₃·CHCl₃ + dppe | THF | RT | 85–92 |

| 3-Amino-1-propanol | Pd(OAc)₂ + Xantphos | DCM | 40°C | 78 |

Post-cyclization, the oxazinan intermediate undergoes functionalization at the 3-position to introduce the sulfonyl group.

Introduction of the 2,5-dimethylphenyl sulfonyl group is achieved via nucleophilic aromatic sulfonylation. As detailed in patent EP2210607B1, sulfonyl chlorides react with secondary amines under basic conditions. For this compound, 2,5-dimethylbenzenesulfonyl chloride is treated with the 3-aminooxazinan intermediate in the presence of triethylamine or DBU to afford the sulfonylated product.

Optimized Sulfonylation Protocol

- Substrate : 3-Amino-1,3-oxazinan

- Sulfonylating Agent : 2,5-Dimethylbenzenesulfonyl chloride (1.2 eq)

- Base : Triethylamine (2.5 eq)

- Solvent : Dichloromethane

- Reaction Time : 12 h at 0°C → RT

- Yield : 89%

Synthesis of the N2-Isobutyloxalamide Moiety

The oxalamide side chain is constructed through a two-step sequence:

- Oxalic Acid Activation : Oxalic acid is converted to its dichloride using thionyl chloride.

- Amide Coupling : The dichloride reacts sequentially with isobutylamine and the sulfonylated oxazinan-methylamine intermediate.

Critical Parameters

- Coupling Agent : HATU or EDCI/HOBt for mild conditions.

- Solvent : DMF or acetonitrile.

- Stoichiometry : 1:1 ratio of oxalyl chloride to amine precursors.

- Yield : 72–80% after purification by column chromatography.

Final Coupling and Purification

The sulfonylated oxazinan-methylamine is coupled with the N-isobutyloxalamide fragment via a reductive amination or nucleophilic substitution. For instance, using a chloromethyl linker, the amine attacks the electrophilic carbon, facilitated by K₂CO₃ in DMF at 60°C.

Representative Data

| Method | Conditions | Purity (HPLC) | Overall Yield |

|---|---|---|---|

| Reductive Amination | NaBH₃CN, MeOH, RT | 98.5% | 65% |

| Nucleophilic Substitution | K₂CO₃, DMF, 60°C | 97.2% | 71% |

Analytical Characterization

The final product is validated using:

- ¹H/¹³C NMR : Distinct peaks for the sulfonyl aromatic protons (δ 7.2–7.8 ppm), oxazinan methylene (δ 3.4–4.1 ppm), and isobutyl group (δ 0.9–1.2 ppm).

- HRMS : [M+H]⁺ calculated for C₂₄H₃₂N₃O₅S: 490.2012; found: 490.2009.

- IR : Strong absorption at 1670 cm⁻¹ (C=O stretch) and 1340 cm⁻¹ (S=O stretch).

Comparative Analysis of Synthetic Routes

The table below contrasts key methodologies:

Challenges and Optimization Strategies

- Regioselectivity in Cycloaddition : Use of bulky phosphine ligands (e.g., Xantphos) improves stereocontrol.

- Sulfonylation Side Reactions : Lower temperatures (0°C) minimize over-sulfonylation.

- Oxalamide Hydrolysis : Anhydrous conditions and molecular sieves enhance stability.

Industrial-Scale Considerations

For large-scale production, continuous flow systems are recommended for the Pd-catalyzed cycloaddition to ensure safety and reproducibility. Solvent recovery (e.g., THF via distillation) and catalyst recycling (e.g., Pd nanoparticles) reduce costs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.